molecular formula C7H5Cl2NO2 B1362434 1-Chloro-2-(chloromethyl)-4-nitrobenzene CAS No. 69422-57-7

1-Chloro-2-(chloromethyl)-4-nitrobenzene

Cat. No.: B1362434
CAS No.: 69422-57-7
M. Wt: 206.02 g/mol
InChI Key: HORIWLYGDAZMKL-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-chloro-2-(chloromethyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted benzene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines can be used under mild to moderate conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

  • Substituted benzene derivatives from nucleophilic substitution.
  • 1-Chloro-2-(chloromethyl)-4-aminobenzene from reduction.
  • 1-Chloro-2-(carboxymethyl)-4-nitrobenzene from oxidation.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloromethyl groups.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can undergo reduction to form an amino group. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    1-Chloro-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-Chloro-4-(chloromethyl)-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    1-Chloro-2-methyl-4-nitrobenzene: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.

Uniqueness: 1-Chloro-2-(chloromethyl)-4-nitrobenzene is unique due to the presence of both a chloromethyl and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIWLYGDAZMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301631
Record name 1-chloro-2-(chloromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69422-57-7
Record name NSC145030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-2-(chloromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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